molecular formula C39H43N9O8 B1193209 Nexturastat A-CRBN-12d

Nexturastat A-CRBN-12d

Cat. No.: B1193209
M. Wt: 765.828
InChI Key: RDTHJSBFWHNNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nexturastat A-CRBN-12d is a heterobifunctional PROteolysis-TArgeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 6 (HDAC6). This compound is built upon a potent and selective HDAC6 inhibitor, Nexturastat A, which is conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker. The mechanism of action is catalytic: the molecule brings HDAC6 into close proximity with the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome. This degradation approach, as opposed to simple inhibition, offers a rapid, robust, and reversible method to eliminate both the enzymatic and non-enzymatic scaffolding functions of the target protein. This degrader demonstrates high potency and selectivity in cellular models. Research indicates that analogous compounds, such as NP8, achieve HDAC6 degradation with a half-degradation concentration (DC50) in the low nanomolar range (3.8 nM in multiple myeloma cells) and exhibit excellent selectivity for HDAC6 over other HDAC family members. The degradation process is fast, with significant reduction of HDAC6 protein levels observed within 2 hours of treatment. This activity is contingent upon simultaneous binding to both HDAC6 and CRBN, as confirmed by control experiments, and is blocked by proteasome inhibitors, confirming the dependence on the ubiquitin-proteasome system. The primary research application of this compound is in the study of HDAC6's role in oncogenesis, particularly in multiple myeloma. It has been shown to effectively inhibit the proliferation of multiple myeloma cells. By enabling the direct and selective degradation of HDAC6, this tool compound provides researchers with a powerful chemical knockdown strategy to probe HDAC6 biology, investigate potential therapeutic pathways, and overcome limitations associated with traditional small-molecule inhibitors, such as drug resistance.

Properties

Molecular Formula

C39H43N9O8

Molecular Weight

765.828

IUPAC Name

4-(1-Butyl-3-(4-((5-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)pentyl)oxy)phenyl)ureido)-N-hydroxybenzamide

InChI

InChI=1S/C39H43N9O8/c1-2-3-21-47(28-14-10-25(11-15-28)35(50)44-55)39(54)41-26-12-16-29(17-13-26)56-22-6-4-5-20-46-24-27(43-45-46)23-40-31-9-7-8-30-34(31)38(53)48(37(30)52)32-18-19-33(49)42-36(32)51/h7-17,24,32,40,55H,2-6,18-23H2,1H3,(H,41,54)(H,44,50)(H,42,49,51)

InChI Key

RDTHJSBFWHNNFX-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(N(CCCC)C(NC2=CC=C(OCCCCCN3N=NC(CNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=C3)C=C2)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nexturastat A-CRBN-12d

Origin of Product

United States

Design, Synthesis, and Structure Activity Relationships of Nexturastat A Crbn 12d and Analogous Protacs

Rational Design Principles of Nexturastat A-CRBN-12d as a Potent HDAC6 Degrader

The design of this compound is rooted in the principle of combining a highly selective ligand for the target protein with a ligand for an E3 ligase, joined by a chemical linker. nih.gov This modular design allows for the targeted destruction of proteins like HDAC6, which are implicated in various diseases. acs.orgtandfonline.com

The choice of the target-binding ligand, or "warhead," is fundamental to the PROTAC's selectivity. For the degradation of HDAC6, the selective inhibitor Nexturastat A was chosen. acs.orgnih.govnih.gov HDAC6 is a class IIb histone deacetylase primarily located in the cytoplasm, with key roles in regulating the acetylation of non-histone proteins such as α-tubulin and Hsp90. acs.orgnih.govtandfonline.comnih.gov Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to significant toxicity, Nexturastat A exhibits excellent selectivity for HDAC6. tandfonline.comwisc.edu This specificity is attributed to its ability to interact with unique features of the HDAC6 active site. nih.govacs.org By incorporating Nexturastat A, the resulting PROTAC is designed to specifically target HDAC6 for degradation, which was a significant improvement over first-generation degraders that used non-selective HDAC inhibitors. acs.orgnih.gov This strategic choice aims to increase the acetylation of α-tubulin without affecting histone acetylation, a hallmark of selective HDAC6 inhibition. tandfonline.comnih.gov

To hijack the ubiquitin-proteasome system, a ligand that recruits an E3 ligase is required. This compound incorporates a pomalidomide (B1683931) moiety for this purpose. acs.orgnih.gov Pomalidomide, along with thalidomide (B1683933) and lenalidomide (B1683929), is a well-characterized immunomodulatory imide drug (IMiD) that binds to the Cereblon (CRBN) protein. nih.govnih.gov CRBN acts as the substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN) complex. nih.gov By binding to CRBN, the pomalidomide part of the PROTAC effectively recruits the entire E3 ligase machinery. nih.govnih.gov This recruitment brings the ligase into close proximity with the HDAC6 protein bound to the Nexturastat A end of the molecule, facilitating the transfer of ubiquitin and marking HDAC6 for proteasomal degradation. researchgate.net CRBN ligands are often favored in PROTAC design due to their relatively small size and favorable drug-like properties.

Synthetic Methodologies for the Generation of this compound and Related PROTAC Constructs

The synthesis of this compound and analogous PROTACs involves the chemical conjugation of the three core components: the HDAC6 inhibitor, the E3 ligase ligand, and the linker. These multi-step syntheses can be performed in solution or by using solid-phase techniques, the latter of which allows for the rapid generation of compound libraries with varying linkers. researchgate.netresearchgate.net

A common synthetic route involves preparing functionalized versions of Nexturastat A and pomalidomide that can be coupled to a bifunctional linker. nih.gov For instance, a Nexturastat A derivative might be prepared with a terminal alkyne, while a pomalidomide derivative is synthesized with an azide (B81097) group. These two fragments can then be joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole-containing linker. nih.govnih.gov Alternatively, standard amide bond formation reactions are frequently used to connect the components. rsc.org One reported strategy involved a solution-phase synthesis to create the necessary HDAC6 inhibitor building block, which was then used in a solid-phase parallel synthesis to create a library of PROTACs with different linker lengths and compositions. researchgate.netresearchgate.net The synthesis of the compound series that includes 12d involved creating PROTACs with linkers of varying lengths and attaching them to different positions on the pomalidomide ring to systematically evaluate their degradation capabilities. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Degradation Efficiency and Target Selectivity

The efficacy of a PROTAC is not guaranteed simply by linking a POI binder and an E3 ligand. Extensive structure-activity relationship (SAR) studies are required to optimize the molecule's ability to induce the formation of a stable and productive ternary complex (HDAC6-PROTAC-CRBN), which is essential for efficient degradation. nih.govtandfonline.com

The linker is a critical determinant of PROTAC activity, as its length and chemical makeup dictate the relative orientation and proximity of the target protein and the E3 ligase within the ternary complex. nih.govtandfonline.com For Nexturastat A-based HDAC6 degraders, systematic variation of the linker length has been shown to have a profound impact on degradation potency. acs.orgnih.govtmrjournals.com

Research leading to the discovery of compound 12d involved synthesizing a series of degraders with different polyethylene (B3416737) glycol (PEG) and alkyl linkers of varying lengths. acs.orgnih.gov The results demonstrated that degradation efficiency is highly sensitive to linker length, with an optimal length leading to significantly enhanced potency. tandfonline.com Compound 12d , with its optimized linker, was identified as a highly potent degrader with a DC50 (concentration required to degrade 50% of the target protein) of 1.6 nM in MM.1S multiple myeloma cells. wisc.edunih.gov This highlights that even small changes to the linker can dramatically alter the geometry of the ternary complex, affecting its stability and the efficiency of ubiquitination.

Table 1: Effect of Linker Length on HDAC6 Degradation
CompoundLinker CharacteristicsHDAC6 Degradation Potency (DC50 in MM.1S cells)Reference
12dOptimized alkyl-ether chain1.6 nM wisc.edunih.gov
Analog AShorter LinkerReduced Potency acs.orgtandfonline.com
Analog BLonger LinkerReduced Potency acs.orgtandfonline.com

The specific points at which the linker is attached to the Nexturastat A and pomalidomide moieties also play a crucial role in determining the PROTAC's efficacy. nih.gov The exit vector of the linker from each ligand must be oriented correctly to allow for the productive formation of the ternary complex without causing steric clashes. tandfonline.com

In the development of Nexturastat A-based degraders, researchers investigated different attachment points on the pomalidomide ligand. nih.gov Specifically, the C4 and C5 positions of the pomalidomide phthalimide (B116566) ring were explored as potential conjugation sites. nih.govtandfonline.com These studies revealed that the choice of attachment position significantly influences the degradation activity, with one position often being superior for achieving the optimal ternary complex conformation. tandfonline.com Similarly, different attachment points on the terminal aromatic ring of Nexturastat A have been utilized, further demonstrating that the precise architecture of the entire molecule is key to its function. nih.govnih.gov Compound 12d belongs to a series where the linker is attached to the C4 position of the pomalidomide moiety, a configuration that proved highly effective for potent HDAC6 degradation. nih.gov

Table 2: Effect of Linker Attachment Position on Pomalidomide
Compound SeriesLinker Attachment Position on PomalidomideObserved Outcome on HDAC6 DegradationReference
C4-Series (includes 12d)Position C4Demonstrated the highest potency for HDAC6 degradation. nih.gov
C5-SeriesPosition C5Generally showed different or reduced potency compared to the C4-series. nih.govtandfonline.com

Molecular and Biochemical Characterization of Nexturastat A Crbn 12d S Mechanism of Action

Direct Binding and Formation of the PROTAC-Target-E3 Ligase Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC molecule, the target protein, and an E3 ligase. nih.gov This event brings the target into close proximity with the E3 ligase, initiating the ubiquitination cascade. The stability and conformation of this ternary complex are critical determinants of the subsequent degradation efficiency.

Nexturastat A-CRBN-12d is a PROTAC that leverages the selective HDAC6 inhibitor Nexturastat A as its target-binding ligand and a derivative of thalidomide (B1683933), such as pomalidomide (B1683931), to engage the CRBN E3 ligase. The formation of the ternary complex is a multi-step equilibrium process that begins with the independent binding of the PROTAC to both HDAC6 and CRBN.

Nexturastat A is recognized for its potent and selective inhibition of HDAC6. nih.govnih.gov The binding affinity of the Nexturastat A moiety to HDAC6 is a crucial factor for the initial engagement of the target protein. Similarly, the pomalidomide component of the PROTAC binds to a specific pocket in CRBN, anchoring the E3 ligase. While specific binding affinities for this compound are not publicly available, studies on analogous PROTACs, such as NP8, which also incorporates Nexturastat A and a CRBN ligand, confirm the necessity of these binary interactions for the formation of the ternary complex. nih.gov

The table below presents hypothetical biophysical data for a Nexturastat A-based PROTAC, illustrating the typical binding affinities observed in such systems.

ComponentBinding PartnerBinding Affinity (Kd)
Nexturastat A moietyHDAC6Low nM
Pomalidomide moietyCRBNHigh nM to low µM

Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are instrumental in characterizing these interactions, providing quantitative data on binding affinities (Kd), kinetics (kon/koff), and thermodynamics. nih.gov

The three-dimensional structure of the HDAC6-PROTAC-CRBN ternary complex is a key determinant of its degradation efficiency. While a crystal structure for a complex involving a Nexturastat A-based PROTAC is not yet available, computational modeling and structures of other PROTAC-mediated ternary complexes provide valuable insights. nih.govnih.gov These studies reveal that the linker connecting the two ligands plays a critical role, not merely as a spacer but as an active contributor to the stability and conformation of the complex through interactions with both proteins.

The formation of the ternary complex can be influenced by cooperativity, where the binding of the PROTAC to one protein allosterically modulates the affinity for the other. nih.gov This can be either positive, where the formation of the binary complex enhances the binding of the second protein, or negative. The degree of cooperativity is a critical parameter for the rational design of potent PROTACs. Structural analyses of other ternary complexes have shown that favorable protein-protein interactions between the target and the E3 ligase, induced by the PROTAC, are a major source of positive cooperativity. nih.gov

Ubiquitination and Proteasomal Degradation of HDAC6 Mediated by this compound

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. nih.gov

The degradation of HDAC6 induced by Nexturastat A-based PROTACs has been shown to be both dose- and time-dependent. Studies on the representative compound NP8 in HeLa cells demonstrated a significant reduction in HDAC6 levels at concentrations as low as 100 nM after 24 hours. nih.gov The degradation process is also rapid, with substantial degradation of HDAC6 observed within 2 hours of treatment. nih.gov

The efficiency of degradation is often quantified by two key parameters: the DC50, which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the Dmax, representing the maximum percentage of protein degradation achievable. For a highly potent Nexturastat A-based PROTAC, the DC50 in sensitive cell lines like the multiple myeloma cell line MM.1S can be in the low nanomolar range. nih.gov

The table below summarizes the degradation kinetics of a representative Nexturastat A-based PROTAC in different cell lines.

Cell LineDC50DmaxTime Point
HeLa~100 nM>90%24 hours
MM.1SLow nM>90%24 hours

The degradation of HDAC6 mediated by this compound is critically dependent on the cellular machinery of the ubiquitin-proteasome system. This has been experimentally verified by demonstrating that the degradation can be prevented by co-treatment with a proteasome inhibitor, such as carfilzomib (B1684676) or MG132. nih.gov Furthermore, the degradation process requires the formation of the ternary complex, as evidenced by the fact that co-incubation with an excess of either Nexturastat A or pomalidomide can competitively inhibit the binding of the PROTAC to HDAC6 or CRBN, respectively, thereby rescuing HDAC6 from degradation. nih.gov

Specificity Profile of this compound Against Other Histone Deacetylase Isoforms

A key advantage of targeted protein degradation over traditional inhibition is the potential for enhanced selectivity. While Nexturastat A itself is a selective HDAC6 inhibitor, the PROTAC approach can further refine this specificity. The degradation process is not solely dependent on the binding affinity of the warhead but also on the formation of a productive ternary complex and the availability of accessible lysine residues for ubiquitination on the target protein's surface.

Studies on Nexturastat A and its derivatives have shown significant selectivity for HDAC6 over other HDAC isoforms. For instance, Nexturastat A exhibits a much lower inhibitory activity against class I HDACs such as HDAC1, HDAC2, and HDAC3. nih.gov This inherent selectivity of the warhead is carried over to the PROTAC. Experiments with the Nexturastat A-based PROTAC NP8 have shown that it does not affect the levels of HDAC1, HDAC2, and HDAC4, confirming its high selectivity for HDAC6 degradation. nih.gov

The following table provides a representative selectivity profile of a Nexturastat A-based compound against various HDAC isoforms.

HDAC IsoformInhibitory Activity (IC50)Selectivity vs. HDAC6
HDAC1High nM to low µMHigh
HDAC2High nM to low µMHigh
HDAC3High nM to low µMHigh
HDAC6Low nM-
HDAC8µM rangeVery High

Evaluation of Off-Target Degradation

This compound, a proteolysis-targeting chimera (PROTAC), was engineered by linking the selective Histone Deacetylase 6 (HDAC6) inhibitor, Nexturastat A, with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design is intended to specifically induce the degradation of HDAC6. Research into this compound, also identified in scientific literature as degrader 12d, has demonstrated its high selectivity for its intended target. nih.gov

Studies have shown that while effectively degrading HDAC6, this compound does not significantly impact the protein levels of other HDAC isoforms. Specifically, the degradation of Class I HDACs, including HDAC1, HDAC2, and HDAC3, was not observed upon treatment with the compound. Similarly, other HDAC isoforms such as HDAC4 and HDAC8 remained unaffected. This high degree of selectivity is a key characteristic of this compound, distinguishing it from pan-HDAC inhibitors which can lead to broader, less targeted effects. The preservation of these other HDACs underscores the precision of this engineered degrader.

Off-Target ProteinObserved Degradation by this compoundReference
HDAC1No significant degradation observed nih.govacs.org
HDAC2No significant degradation observed
HDAC3No significant degradation observed acs.org
HDAC4No significant degradation observed
HDAC8No significant degradation observed acs.org

Analysis of Potential Neosubstrate Degradation

A significant aspect of compounds that recruit the CRBN E3 ligase is their potential to induce the degradation of "neosubstrates"—proteins that are not the primary target but are degraded as a consequence of the compound's mechanism of action. For CRBN-recruiting molecules, the Ikaros family of zinc finger proteins, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are well-established neosubstrates.

Investigations into the activity of this compound have confirmed that it does induce the degradation of these Ikaros family members. This activity is attributed to the CRBN ligand component of the chimera, which, when brought into proximity with the cellular protein degradation machinery, also recruits IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation. nih.gov This dual action—selective degradation of HDAC6 and targeted degradation of the neosubstrates IKZF1 and IKZF3—is considered a synergistic effect that contributes to the compound's potent anti-myeloma activity. nih.gov

Neosubstrate ProteinObserved Degradation by this compoundReference
IKZF1 (Ikaros)Degradation observed nih.gov
IKZF3 (Aiolos)Degradation observed nih.gov

Cellular Efficacy and Phenotypic Responses Induced by Nexturastat A Crbn 12d

Effects on Cellular Viability and Proliferation in Preclinical Disease Models

Nexturastat A exhibits potent antiproliferative effects across a range of cancer cell lines, with a particular emphasis on multiple myeloma.

In multiple myeloma (MM), Nexturastat A has been shown to impair cell viability in a dose- and time-dependent manner nih.govnih.gov. Studies on the human multiple myeloma cell lines RPMI-8226 and U266 revealed that Nexturastat A dose-dependently diminishes their viability nih.gov. The antiproliferative effects of Nexturastat A on various multiple myeloma cell lines are summarized in the table below.

Antiproliferative Activity of Nexturastat A in Multiple Myeloma Cell Lines

Cell Line IC50 Value Incubation Time Assay
MM.1S 1.76 µM 72 hours Spectrophotometer Analysis
RPMI-8226 Dose-dependent inhibition observed 48 hours CCK-8 Assay
U266 Dose-dependent inhibition observed 48 hours CCK-8 Assay

The antiproliferative activity of Nexturastat A extends beyond multiple myeloma to other cancer types. For instance, in the MCF-7 human breast cancer cell line, Nexturastat A has an IC50 value of 1.4 µM after 48 hours of treatment, as determined by a CCK-8 assay medchemexpress.com. Additionally, it has shown activity against B16 murine melanoma cells with a GI50 of 14.3 µM selleckchem.com.

Currently, specific data on the efficacy of Nexturastat A against HeLa, Mino, Jeko-1, HUVEC, and MDA-MB-231 cell lines is not available in the reviewed literature.

Antiproliferative Activity of Nexturastat A in Other Cancer Cell Lines

Cell Line IC50 Value Incubation Time Assay
MCF-7 1.4 µM 48 hours CCK-8 Assay
B16 (murine melanoma) 14.3 µM (GI50) 48 hours MTS Assay

Modulation of Cell Cycle Progression and Induction of Apoptosis

Nexturastat A influences cell fate by arresting the cell cycle and inducing programmed cell death, or apoptosis.

A key mechanism of Nexturastat A's antitumor activity is the induction of cell cycle arrest at the G1 phase in multiple myeloma cells nih.govnih.govdntb.gov.ua. This arrest is closely linked to the transcriptional activation of the p21 promoter nih.govnih.govdntb.gov.ua. p21 is a well-known cyclin-dependent kinase (CDK) inhibitor nih.gov. The increased expression of p21 is consistent with a reduction in the levels of CDK2, a key regulator of the G1/S transition, following treatment with Nexturastat A nih.gov.

Nexturastat A is a potent inducer of apoptosis in multiple myeloma cells nih.govnih.gov. The pro-apoptotic effects are mediated through the transcriptional activation of the p21 promoter nih.govnih.gov. While direct evidence for Nexturastat A as a single agent is still emerging, studies on other HDAC6 inhibitors in combination therapies for multiple myeloma have demonstrated the activation of apoptotic pathways. For instance, the combination of an HDAC6 inhibitor with other agents led to the cleavage of pro-caspase 3 and poly(ADP-ribose) polymerase 1 (PARP-1) in MOLP-8 and U-266 multiple myeloma cells, indicating the involvement of the caspase cascade in the execution of apoptosis nih.gov. Research on other compounds has also shown that upregulation of cleaved-caspase 9 and cleaved-PARP are associated with apoptosis researchgate.net.

Downstream Cellular Pathways and Substrate Modulation Following HDAC6 Degradation

As a selective inhibitor of HDAC6, Nexturastat A's primary mechanism of action is the prevention of the deacetylation of HDAC6 substrates. This leads to the hyperacetylation of several key proteins involved in various cellular processes.

One of the most well-characterized substrates of HDAC6 is α-tubulin nih.gov. Inhibition of HDAC6 by Nexturastat A leads to a dose-dependent increase in the acetylation of α-tubulin selleckchem.com. This modification is associated with microtubule stability plos.org. In addition to α-tubulin, HDAC6 is known to deacetylate other non-histone proteins such as cortactin and the heat shock protein 90 (HSP90) nih.gov. Although direct evidence for the modulation of cortactin and HSP90 by Nexturastat A is not yet fully detailed, these proteins are established substrates of HDAC6 and their acetylation status is likely affected by the compound. Furthermore, treatment with Nexturastat A has been shown to increase the acetylation of histone H3 nih.gov.

Acetylation Status of α-Tubulin and Other Non-Histone Substrates (e.g., HSP90, Cortactin)

As a selective inhibitor of HDAC6, Nexturastat A's primary mechanism of action involves preventing the deacetylation of its target substrates. This activity is most prominently observed through the hyperacetylation of α-tubulin, a principal substrate of HDAC6 and a key biomarker for the enzyme's inhibition. nih.gov Studies in B16 murine melanoma cells and multiple myeloma (MM) cells have demonstrated that treatment with Nexturastat A leads to a dose-dependent increase in the levels of acetylated α-tubulin. selleckchem.comnih.gov This effect occurs without a significant concurrent increase in the acetylation of histone H3, underscoring its selectivity for the cytoplasmic deacetylase HDAC6 over nuclear class I HDACs. selleckchem.com However, in some contexts, such as in MM cells, increases in histone H3 and H4 acetylation were observed at higher concentrations. nih.gov

The selectivity of Nexturastat A for HDAC6 has been quantified in enzymatic assays, although reported values vary. It was initially reported to have an IC50 of 5 nM for HDAC6, with a 600-fold greater selectivity for HDAC6 over HDAC1. nih.gov Other analyses have confirmed a low nanomolar activity for HDAC6. selleckchem.com

Inhibitory Activity of Nexturastat A Against HDAC Isozymes
TargetIC50 ValueSelectivity vs. HDAC1
HDAC65 nM~600-fold
HDAC13 µM-
HDAC81 µM-

Beyond α-tubulin, HDAC6 inhibition affects other crucial non-histone proteins. Heat shock protein 90 (HSP90), a molecular chaperone vital for the stability and function of numerous client proteins involved in cell signaling and survival, is a key substrate of HDAC6. nih.govh1.co Inhibition of HDAC6 leads to the hyperacetylation of HSP90, which can impair its chaperone function, decrease its affinity for ATP and client proteins, and promote the degradation of its client proteins. researchgate.net This mechanism is a recognized consequence of HDAC6 inhibition, disrupting cellular homeostasis in cancer cells. researchgate.net

Cortactin, another substrate of HDAC6, is an actin-binding protein involved in cell motility and invasion. While the deacetylation of cortactin by HDAC6 is a known regulatory mechanism, specific studies detailing the effect of Nexturastat A on cortactin acetylation are not prominently available.

Transcriptional Activation and Upregulation of Key Regulators (e.g., p21)

Nexturastat A influences gene expression, leading to significant phenotypic outcomes such as cell cycle arrest and apoptosis. nih.govnih.gov A key target in this process is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). In multiple myeloma cells, Nexturastat A treatment promotes apoptosis through the transcriptional activation of the p21 promoter. medchemexpress.comnih.gov This upregulation of p21 is a critical factor in mediating the cell cycle arrest at the G1 phase observed in cancer cells treated with the compound. nih.gov

The proposed mechanism for this transcriptional activation involves the modulation of histone acetylation. Treatment with Nexturastat A has been shown to increase the acetylation levels of histone H3 and histone H4 in the context of multiple myeloma cells, which is associated with a more open chromatin structure that facilitates gene transcription. nih.gov The ability of HDAC inhibitors to activate p21 transcription can occur independently of p53, which is significant for cancer therapy as many tumors have mutated or non-functional p53.

Cellular Effects of Nexturastat A on p21 Regulation
Cell LineEffectAssociated Outcome
RPMI-8226 (Multiple Myeloma)Increased p21 mRNA levelsG1 phase cell cycle arrest, Apoptosis
U266 (Multiple Myeloma)Increased p21 mRNA levelsG1 phase cell cycle arrest, Apoptosis

Comprehensive Omics-Based Analysis of Transcriptomic and Proteomic Signatures

Comprehensive transcriptomic and proteomic studies detailing the global cellular changes induced specifically by Nexturastat A are not extensively documented in publicly available literature. However, broader analyses of HDAC inhibitors provide insights into the compound's target engagement and potential downstream effects.

Furthermore, research in the context of immuno-oncology indicates that Nexturastat A can modulate the expression of various immune-regulatory proteins. researchgate.net In murine melanoma models, pharmacological inhibition of HDAC6 by Nexturastat A was shown to down-regulate the expression of PD-L1. researchgate.net This finding suggests that Nexturastat A can alter the proteomic signature of the tumor microenvironment, potentially enhancing anti-tumor immune responses. researchgate.net These studies, while not comprehensive "omics" analyses of Nexturastat A alone, highlight its interaction with the broader proteome and its potential to induce complex changes in cellular protein expression and signaling networks.

Preclinical Validation and Disease Model Applications of Nexturastat A Crbn 12d

Efficacy in In Vitro Disease-Relevant Cellular Systems

Studies utilizing cancer cell lines have been crucial in elucidating the mechanisms and therapeutic potential of Nexturastat A.

Nexturastat A has shown potent anti-myeloma effects in various human multiple myeloma (MM) cell lines. nih.gov In studies involving RPMI-8226 and U266 cells, Nexturastat A was found to impair cell viability in a manner dependent on both dose and duration of exposure. nih.gov

The primary mechanisms of action observed in these cell lines include cell cycle arrest and the induction of apoptosis. nih.gov Specifically, treatment with Nexturastat A prompts a cell cycle arrest at the G1 phase. nih.gov Furthermore, the compound promotes apoptosis, or programmed cell death, through the transcriptional activation of the p21 promoter. nih.gov This activation is thought to be mediated by its ability to increase the acetylation levels of histone H3 and H4. nih.gov

Summary of Nexturastat A Activity in Multiple Myeloma Cell Lines
Cell LineObserved EffectMechanism of Action
RPMI-8226Dose- and time-dependent impairment of cell viabilityInduction of G1 phase cell cycle arrest; promotion of apoptosis via p21 activation
U266Dose- and time-dependent impairment of cell viabilityInduction of G1 phase cell cycle arrest; promotion of apoptosis via p21 activation

A significant challenge in multiple myeloma therapy is the development of drug resistance. nih.gov Preclinical studies have demonstrated that Nexturastat A can help overcome resistance to bortezomib (B1684674), a proteasome inhibitor commonly used to treat MM. nih.gov Research involving bortezomib-resistant RPMI-8226 cells (RPMI-8226/BTZ100) revealed that these resistant cells were even more sensitive to Nexturastat A than the non-resistant parental cells. nih.gov The mechanism for overcoming resistance is linked to the induction of apoptosis through the transcriptional activation of p21. nih.gov

Efficacy in In Vivo Preclinical Animal Models

The anti-tumor activity of Nexturastat A has been validated in animal models, providing a bridge between in vitro findings and potential clinical applications.

Beyond multiple myeloma, Nexturastat A has been investigated for its therapeutic potential in other cancers, including melanoma. nih.gov It was previously identified as a potent and highly selective HDAC6 inhibitor with antiproliferative activity against human melanoma cell lines. nih.gov Subsequent in vivo experiments demonstrated that treatment with Nexturastat A resulted in impaired tumor growth. nih.gov This anti-tumor effect was also associated with an increase in tumor-specific immunogenic signals, a desirable characteristic for anticancer therapies. nih.gov Further research on analogs of Nexturastat A has suggested that the inhibition of melanoma tumor growth is based on the regulation of inflammatory and immune responses rather than direct cytotoxicity. nih.gov

Combinatorial Preclinical Strategies Involving Nexturastat A

Research has explored the potential of using Nexturastat A in combination with other established anti-cancer agents to enhance therapeutic efficacy. Studies have shown that combining Nexturastat A with the proteasome inhibitor bortezomib results in a stronger anti-myeloma effect than either agent used alone. nih.gov This synergistic activity suggests a promising strategy for improving treatment outcomes and potentially overcoming drug resistance in multiple myeloma. nih.govnih.gov

Synergy with Immunomodulatory Drugs (IMiDs) in Preclinical Models

Information regarding the synergistic effects of Nexturastat A specifically with immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) or pomalidomide (B1683931) in preclinical models is not available in the reviewed literature. While the combination of other HDAC inhibitors with IMiDs has been explored in multiple myeloma, specific data on Nexturastat A in this context is currently lacking.

Combination with Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib)

Preclinical studies have demonstrated a significant synergistic effect when Nexturastat A is combined with the proteasome inhibitor bortezomib in multiple myeloma cell lines. This combination has been shown to have a stronger efficacy in inducing apoptosis and inhibiting tumor growth compared to either agent alone.

One of the key findings is the ability of Nexturastat A to overcome bortezomib resistance, a major clinical challenge in the treatment of multiple myeloma. In bortezomib-resistant MM cell lines, the addition of Nexturastat A has been shown to re-sensitize the cells to the cytotoxic effects of the proteasome inhibitor.

Research indicates that Nexturastat A, referred to as NexA in some studies, in combination with bortezomib (BTZ), demonstrates enhanced efficacy in multiple myeloma cells. nih.gov Studies have shown that this combination can overcome resistance to bortezomib. nih.govnih.gov

Table 1: Preclinical Findings of Nexturastat A in Combination with Bortezomib

Cell Lines Observation Outcome
RPMI-8226, U266 (Multiple Myeloma) Combination of Nexturastat A and Bortezomib Stronger anti-myeloma efficacy

While specific data on the combination of Nexturastat A with carfilzomib (B1684676) is not detailed in the provided search results, the established synergy with bortezomib suggests a potential class effect for proteasome inhibitors. The mechanism underlying this synergy is believed to involve the dual targeting of critical pathways for protein homeostasis in cancer cells, leading to enhanced cellular stress and apoptosis.

Table 2: Summary of Preclinical Anti-Myeloma Effects of Nexturastat A

Activity Effect
Cell Viability Impaired viability of multiple myeloma cells in a dose- and time-dependent manner
Cell Cycle Provoked cell cycle arrest at the G1 phase in multiple myeloma cells
Apoptosis Promoted apoptosis of multiple myeloma cells

Mechanisms of Acquired Resistance to Nexturastat A Crbn 12d in Preclinical Settings

Genetic and Epigenetic Alterations Leading to Nexturastat A-CRBN-12d Resistance

Resistance to CRBN-mediated protein degraders frequently involves genetic modifications that disrupt the key components of the degradation machinery or the target protein itself. nih.gov Epigenetic changes, which alter gene expression without changing the DNA sequence, also play a crucial role. oaepublish.com

The CRBN protein is the indispensable linker between the degrader molecule and the cell's protein disposal system. Consequently, alterations in CRBN are a primary mechanism of resistance. Studies on immunomodulatory drugs (IMiDs) and other CRBN-targeting agents have shown that nearly one-third of myeloma patients can acquire genetic alterations in CRBN after treatment. confex.comnih.gov These alterations can prevent the binding of the degrader to the E3 ligase complex, thereby abrogating its ability to induce target degradation.

Key alterations include:

Point Mutations: Missense mutations within the thalidomide-binding domain of CRBN can directly interfere with the binding of the degrader molecule. confex.com For instance, a Cys326Gly mutation has been identified, which is significant as Cys326 is part of a zinc finger motif that stabilizes the binding domain. confex.comresearchgate.net

Frameshift Mutations and Stop Codons: These mutations lead to a truncated, non-functional CRBN protein, resulting in a complete loss of activity. confex.com

Copy Loss or Deletions: Loss of the CRBN gene leads to reduced or absent protein expression, making the cell insensitive to CRBN-dependent degraders. confex.com

Altered Expression: Even without genetic mutations, epigenetic silencing or other regulatory mechanisms can lead to decreased expression of CRBN, conferring resistance.

Preclinical models using CRISPR-Cas9 to knock out CRBN in cell lines have confirmed that the complete loss of the protein leads to absolute resistance to CRBN-dependent therapies. confex.com

Type of CRBN Alteration Mechanism of Resistance Functional Consequence
Missense Mutation Alters the structure of the drug-binding pocket.Prevents or weakens the binding of the this compound molecule to CRBN.
Frameshift/Nonsense Mutation Leads to a premature stop codon, creating a truncated protein.Results in a non-functional CRBN protein, disabling the E3 ligase complex activity for the degrader.
Gene Deletion / Copy Loss Reduces or eliminates the genetic template for CRBN.Leads to decreased or total loss of CRBN protein expression.
Downregulated Expression Epigenetic silencing or altered transcriptional regulation.Insufficient levels of functional CRBN protein are available to be hijacked by the degrader.

Resistance can also emerge from alterations in the target protein, HDAC6, which in this context acts as the "neosubstrate" for the hijacked E3 ligase.

Mutations in HDAC6: Similar to resistance mechanisms observed with other targeted kinase inhibitors, mutations can arise in the HDAC6 protein itself. altretamine.com A mutation in the binding pocket for the Nexturastat A moiety could prevent the degrader from attaching to its target. If this compound cannot bind to HDAC6, the formation of the ternary complex (HDAC6-degrader-CRBN) is inhibited, and degradation cannot occur.

Changes in Neosubstrate Dependency: Cancer cells may adapt to become less reliant on the specific activity of HDAC6. HDACs are part of a larger family of enzymes, and it is conceivable that other HDACs could compensate for the loss of HDAC6 function, a phenomenon seen in other targeted therapy resistance scenarios. oaepublish.com

Epigenetic Modifications: Epigenetic alterations can change the expression levels of HDAC6 or its downstream effectors. nih.gov While degradation of HDAC6 would still occur, its impact on cellular viability would be diminished if the cell has rewired its transcriptional or signaling pathways to no longer depend on the HDAC6-regulated processes. nih.govllu.edu

Cellular Bypass Mechanisms to this compound-Induced Degradation

Even when this compound successfully degrades HDAC6, cancer cells can develop resistance by activating parallel or downstream signaling pathways that compensate for the loss of the target protein. oaepublish.com This is a common theme in acquired resistance to targeted cancer therapies. mq.edu.au

Activation of bypass pathways can occur through several mechanisms:

Upregulation of Alternative Signaling Pathways: Cells may upregulate signaling pathways that promote survival and proliferation, effectively overriding the pro-apoptotic or anti-proliferative signals generated by HDAC6 degradation. oaepublish.com For instance, if HDAC6 degradation impacts cell cycle progression, the cell might upregulate cyclins or cyclin-dependent kinases through an alternative pathway.

Feedback Loop Activation: The inhibition of a specific pathway can sometimes lead to the release of negative feedback mechanisms, causing the hyperactivation of a parallel, compensatory pathway. oaepublish.com

Epithelial-Mesenchymal Transition (EMT): Chronic exposure to targeted inhibitors can induce EMT, a process where cells become more mesenchymal and invasive. oaepublish.com This transition is associated with broad changes in gene expression and signaling that can confer resistance to a wide range of therapies. oaepublish.com

Strategies to Mitigate or Overcome this compound Resistance in Preclinical Models

Overcoming acquired resistance requires strategies that can either restore sensitivity to the original drug or target the new vulnerabilities created by the resistance mechanism.

Combination Therapy: A primary strategy is to combine this compound with an agent that targets a known bypass pathway. oaepublish.com For example, if resistance is mediated by the upregulation of a specific survival pathway, a rational combination would involve the co-administration of an inhibitor of that pathway. Studies with Nexturastat A (as an HDAC6 inhibitor) have shown it can overcome resistance to other drugs like bortezomib (B1684674) in multiple myeloma, highlighting the potential for synergistic combinations. nih.govnih.gov

Targeting Downstream Effectors: If resistance arises from adaptations that make the cell independent of the direct target, it may be possible to target downstream nodes that are essential for the resistant phenotype.

Use of More Potent or Next-Generation Degraders: In cases of resistance from CRBN mutations, some next-generation CRBN-based therapeutics (CELMoDs) have been shown to overcome resistance to earlier-generation IMiDs. nih.gov This suggests that novel degraders with different binding properties or higher potency might be able to overcome certain resistance mutations. nih.gov

HDAC Inhibitor Therapy: In some contexts, resistance to a specific therapy can be overcome by treatment with HDAC inhibitors, which can remodel chromatin and alter the expression of genes involved in resistance. nih.govexlibrisgroup.com This suggests that if resistance to the degrader emerges, using a different class of HDAC inhibitor could potentially re-sensitize the cells.

Resistance Mechanism Potential Mitigation Strategy Rationale
CRBN Mutation/Loss Use of alternative E3 ligase-based degraders (e.g., VHL-based).Bypasses the requirement for functional CRBN.
HDAC6 Mutation Develop a next-generation degrader that binds to the mutated HDAC6.Restores the ability to target HDAC6 for degradation.
Activation of Bypass Pathway Combine this compound with an inhibitor of the specific bypass pathway.Simultaneously blocks the primary target and the escape mechanism.
Epigenetic Rewiring Co-administer with other epigenetic-modifying drugs (e.g., different HDACi, DNMTi).Aims to reverse the epigenetic changes that confer resistance.

Advanced Methodologies Utilized in Nexturastat A Crbn 12d Research

Quantitative Proteomics Approaches for Degradation Profiling (e.g., Mass Spectrometry)

Quantitative proteomics, particularly mass spectrometry-based approaches, is a cornerstone in the evaluation of targeted protein degraders like Nexturastat A-CRBN-12d. These techniques provide an unbiased, global view of the proteome, enabling researchers to confirm the selective degradation of the target protein, Histone Deacetylase 6 (HDAC6), and to identify any potential off-target effects.

In a proteome-wide evaluation of an HDAC6 degrader, TO-1187, mass spectrometry was employed to assess its selectivity. The results of this global, unbiased proteomic analysis revealed that at a concentration of 100 nM, TO-1187 selectively degraded HDAC6 with no significant degradation of other HDAC isoforms or known off-targets of the CRBN ligand. acs.org This high degree of selectivity is a critical attribute for a therapeutic candidate, and quantitative proteomics is the definitive method for its verification. Another study also highlighted the use of whole proteome mass spectrometry to demonstrate the high selectivity of a PROTAC, CCT367766. scienceopen.com

The general workflow for such an experiment involves treating cells with the degrader and a vehicle control. Subsequently, the cellular proteins are extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the abundance of thousands of proteins between the treated and control samples, a comprehensive degradation profile of the compound can be generated.

High-Throughput Cellular Assays for Degradation and Functional Readouts (e.g., In-cell ELISA, CCK-8 Assay)

High-throughput cellular assays are instrumental in the initial screening and characterization of Nexturastat A-based degraders, providing crucial data on their potency and functional effects in a cellular context.

In-cell ELISA (ICE) is a quantitative immunoassay used to measure protein levels directly in fixed cells. This technique has been effectively used to determine the degradation efficiency of HDAC6 degraders. For instance, in the development of VHL-based HDAC6 degraders, an in-cell ELISA was used to screen a series of compounds and identify the most potent candidates. nih.govacs.org This method allows for the rapid assessment of a compound's ability to reduce the levels of the target protein in a dose-dependent manner. The results from in-cell ELISAs can be subsequently confirmed by Western blotting. nih.gov

Cell Counting Kit-8 (CCK-8) Assay is a colorimetric assay used to determine cell viability and proliferation. This assay is widely used to assess the functional consequences of HDAC6 degradation. Studies on Nexturastat A have utilized the CCK-8 assay to demonstrate its ability to impair the viability of multiple myeloma (MM) cells in a dose- and time-dependent manner. nih.gov Similarly, for the Nexturastat A-based PROTAC, NP8, the CCK-8 assay was used to show that it inhibited the proliferation of MM.1S cells. nih.gov The assay works on the principle that the water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells. nih.gov

Inhibitory Effects of Nexturastat A on Multiple Myeloma Cell Lines (CCK-8 Assay)
Cell LineTreatmentEffectReference
RPMI-8226Nexturastat A (increasing concentrations for 48h)Dose-dependent impairment of cell viability nih.gov
U266Nexturastat A (increasing concentrations for 48h)Dose-dependent impairment of cell viability nih.gov
MM.1SNP8 (Nexturastat A-based PROTAC)Inhibition of cell proliferation nih.gov

Biophysical Techniques for this compound-Target Interaction Analysis (e.g., Fluorescence Polarization)

Biophysical techniques are essential for dissecting the molecular interactions that underpin the mechanism of action of PROTACs like this compound. Fluorescence Polarization (FP) is a powerful method used to study the formation of the ternary complex, which consists of the PROTAC, the target protein (HDAC6), and the E3 ligase (CRBN).

The principle of the FP assay is based on the change in the apparent molecular volume of a fluorescently labeled molecule upon binding to a larger protein. This change in volume alters the speed of rotation of the fluorescent molecule, which can be measured as a change in the polarization of the emitted light. profacgen.com

In the context of a Nexturastat A-based degrader, an FP assay can be designed to quantify the binding affinity of the degrader to both HDAC6 and CRBN individually (binary interactions). To study the formation of the ternary complex, one of the proteins can be saturated with the PROTAC, and then titrated with the other protein. An increase in fluorescence polarization would indicate the formation of the larger ternary complex. This allows for the determination of the cooperativity of the system, which is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. profacgen.comcytivalifesciences.com.cn This information is critical for the rational design and optimization of potent degraders. While specific FP data for a Nexturastat A-based degrader is not publicly available, this methodology is a standard in the field of targeted protein degradation.

Fluorescence-Based Visualization Techniques for Protein Degradation

Fluorescence-based visualization techniques offer a direct way to observe the degradation of the target protein within living cells. These methods provide spatial and temporal information about the degradation process, complementing the quantitative data obtained from assays like in-cell ELISA and Western blotting.

In the study of the Nexturastat A-based PROTAC, NP8, the degradation of HDAC6 was "well illustrated by fluorescence-based visualization". nih.gov This was achieved by using a fusion protein of HDAC6 with the enhanced green fluorescent protein (EGFP). Upon treatment with NP8, a decrease in the fluorescence signal corresponding to the EGFP-HDAC6 fusion protein was observed, indicating the successful degradation of the target protein. nih.gov This approach allows for the dynamic monitoring of protein levels in real-time and can provide insights into the kinetics of the degradation process.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

For the Nexturastat A-based PROTAC, NP8, a model of the ternary complex was generated using PyMOL. This simulation showed the PROTAC simultaneously binding to HDAC6 and CRBN. nih.gov Such models are crucial for understanding the protein-protein interactions induced by the degrader. Molecular docking simulations have also been employed to study the binding of Nexturastat A-pomalidomide PROTACs to the HDAC6-CRBN ternary complex, revealing that different linkers can induce distinct protein-protein interaction interfaces. tandfonline.com

Future Research Directions and Translational Perspectives of Nexturastat A Crbn 12d

Elucidating Novel Biological Functions and Disease Implications of HDAC6 Degradation by PROTACs

The degradation of HDAC6 via PROTACs like Nexturastat A-CRBN-12d opens new avenues for understanding the multifaceted roles of this enzyme. HDAC6 is a unique cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and HSP90, playing a crucial role in protein trafficking, degradation, cell shape, and migration. nih.gov The deregulation of HDAC6 has been associated with a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune responses. nih.gov

Targeted degradation of HDAC6 allows for an acute and reversible reduction of the protein, providing a more direct method to study its function compared to genetic modifications like RNA interference or CRISPR-Cas9, which can be complicated by genetic compensation or off-target effects. nih.gov By observing the cellular consequences of rapid HDAC6 removal, researchers can uncover novel signaling pathways and protein interactions that are dependent on HDAC6. This approach can help elucidate the specific contributions of HDAC6 to disease pathology, distinguishing its enzymatic activity from its structural or scaffolding functions. The ability of PROTACs to induce degradation at nanomolar concentrations provides a potent tool for these investigations. acs.org

Table 1: Key Biological Processes Modulated by HDAC6

Biological ProcessKey Substrates/PartnersImplication of Dysregulation
Cytoskeletal Dynamics α-tubulin, CortactinCell migration, Invasion
Protein Quality Control HSP90Protein folding, Stability, Degradation of misfolded proteins
Cellular Trafficking Dynein motorsTransport of protein aggregates and organelles
Gene Expression Histones (minor role)Regulation of transcription
Immune Response Not fully elucidatedPathological autoimmune responses

Development of Next-Generation this compound Analogs with Enhanced Specificity and Potency

The modular nature of PROTACs allows for systematic optimization to improve their therapeutic properties. Research into next-generation analogs of this compound focuses on modifying its three key components: the HDAC6 binder (Nexturastat A), the E3 ligase ligand (pomalidomide derivative), and the connecting linker. nih.govmdpi.com

The goal is to develop degraders with superior potency, selectivity, and pharmacokinetic profiles. acs.org Optimization of the linker is particularly critical, as its length and chemical composition profoundly affect the formation of a stable and productive ternary complex between HDAC6, the PROTAC, and CRBN. mdpi.com Studies have shown that even slight modifications to the linker can dramatically impact degradation efficiency (DC50) and selectivity against other HDAC isoforms. acs.orgtandfonline.com Researchers are exploring novel linker chemistries and attachment points to enhance the cooperative binding within the ternary complex, leading to more potent and selective degradation. mdpi.com Furthermore, developing analogs that recruit different E3 ligases, such as VHL, could offer alternative degradation pathways and potentially overcome resistance mechanisms. tandfonline.com

Table 2: Design Considerations for Next-Generation HDAC6 Degraders

ComponentOptimization GoalRationale
HDAC6 Binder Increase binding affinity and selectivity.Reduce off-target effects on other HDAC isoforms.
Linker Optimize length, rigidity, and composition.Facilitate optimal orientation and stability of the ternary complex (HDAC6-PROTAC-E3 Ligase). mdpi.com
E3 Ligase Ligand Explore alternative ligands (e.g., for VHL).Overcome potential resistance to CRBN-based degraders and explore tissue-specific E3 ligase expression. tandfonline.com

Exploration of this compound in Broader Disease Contexts Beyond Multiple Myeloma

While initially investigated for its potent anti-proliferative activity in multiple myeloma (MM) cells, the therapeutic potential of HDAC6 degradation extends to a wider range of diseases. acs.orgnih.gov The selective HDAC6 inhibitor Nexturastat A has demonstrated efficacy in preclinical MM models, where it induces apoptosis, overcomes resistance to conventional drugs like bortezomib (B1684674), and inhibits tumor growth. nih.govnih.gov The development of degraders based on Nexturastat A offers a strategy to synergize these effects. acs.org

Given the role of HDAC6 in protein quality control and cellular trafficking, its degradation is being explored in neurodegenerative diseases characterized by the aggregation of misfolded proteins, such as Alzheimer's and Parkinson's disease. nih.gov By enhancing the clearance of toxic protein aggregates, HDAC6 degraders could offer a disease-modifying therapeutic approach. Additionally, the involvement of HDAC6 in regulating immune responses suggests its potential as a target in autoimmune and inflammatory disorders. nih.gov The ability of targeted protein degraders to address targets previously considered "undruggable" by traditional inhibitors further expands the potential applications into new therapeutic areas. researchgate.netdrughunter.com

Addressing Preclinical Challenges and Advancing Targeted Protein Degrader Research

Despite the promise of targeted protein degradation, several preclinical challenges must be addressed to translate molecules like this compound into clinical therapies. nih.govnih.gov The TPD field is actively working to overcome hurdles related to the complex pharmacology of these molecules.

One significant challenge is understanding and predicting the formation of the ternary complex, which is crucial for degradation efficiency. nih.gov Another is the potential for drug resistance, which can arise from mutations in the target protein, the E3 ligase, or other components of the ubiquitin-proteasome system. haematologica.org For CRBN-based degraders, mutations or downregulation of CRBN can lead to acquired resistance. haematologica.org Advancing the field requires the development of new E3 ligase ligands to expand the scope of TPD and provide alternatives in cases of resistance. drughunter.com Furthermore, improving the oral bioavailability and cell permeability of these relatively large molecules remains a key focus of medicinal chemistry efforts. nih.gov Computational modeling and structural biology are becoming increasingly important tools to rationally design degraders with improved drug-like properties and to better understand the mechanisms governing their activity and potential liabilities. nih.gov

Table 3: Preclinical Hurdles in Targeted Protein Degrader Development

ChallengeDescriptionPotential Solution
Pharmacokinetics PROTACs are often large molecules with poor oral bioavailability and cell permeability.Medicinal chemistry optimization; novel drug delivery systems. nih.gov
Ternary Complex Dynamics The efficiency of degradation is highly dependent on the stability and conformation of the ternary complex.Structural biology (e.g., X-ray crystallography), computational modeling to guide rational design. nih.gov
Resistance Mechanisms Mutations or altered expression of the target protein or E3 ligase (e.g., CRBN) can abrogate degrader activity. haematologica.orgDevelopment of degraders using alternative E3 ligases; combination therapies. drughunter.com
"Off-Target" Degradation Unintended degradation of other proteins.Enhancing the selectivity of the target-binding warhead and optimizing linker design. tandfonline.com

Q & A

Q. What is the primary mechanism by which Nexturastat A enhances base editing efficiency in CRISPR-Cas9 systems?

Nexturastat A, an HDAC6 inhibitor, increases the expression of base editors (e.g., BE3) by modulating histone deacetylase activity, thereby improving chromatin accessibility and stabilizing the editor complex. Experimental validation involves treating HEK-293, HT1080, or HeLa cells with 0.25–2.5 µM Nexturastat A for 16–24 hours post-transfection, followed by flow cytometry or next-generation sequencing (NGS) to quantify C-to-T conversion rates .

Q. How does Nexturastat A improve editing specificity compared to other HDAC inhibitors?

Unlike pan-HDAC inhibitors, Nexturastat A selectively targets HDAC6, reducing off-target C-to-A/G conversions by 1.31- to 21.78-fold across cell lines. Methodologically, specificity is assessed using mismatched sgRNAs and analyzing six potential DNA/RNA off-target sites via Sanger sequencing or NGS (e.g., FANCF, HEK-Site 4 loci) .

Q. What experimental controls are critical when testing Nexturastat A in mouse embryo models?

Include DMSO-treated controls to isolate drug effects. Monitor embryo toxicity by tracking blastocyst survival rates and birth outcomes. For zygote microinjection, optimize concentrations (0.5 µM for 24 hours balances efficiency and safety) and validate editing via fluorescence intensity (e.g., eGFP loss) and Sanger sequencing .

Advanced Research Questions

Q. How do chromatin accessibility changes induced by Nexturastat A influence 3D genome organization in cancer models?

In triple-negative breast cancer (TNBC) cells, Nexturastat A alters chromatin interactions by redistricting open/closed regions and forming new loops enriched with RNA Pol II. Hi-C, ATAC-seq, and RNA-seq are used to map structural shifts and correlate them with tumor suppressor gene activation (e.g., reduced oncogene expression) .

Q. What molecular pathways explain the paradoxical reduction in C-to-non-T edits with Nexturastat A treatment?

HDAC6 inhibition reduces error-prone DNA repair pathways (e.g., non-homologous end joining) while enhancing BE3 stability. Validate via Western blotting for BE3 protein levels and qRT-PCR for sgRNA degradation rates. Cross-validate with HDAC6-knockout cell lines to isolate pathway contributions .

Q. Can Nexturastat A be combined with ABE editors to achieve synergistic effects in correcting pathogenic mutations?

Yes. Co-treatment with ABEmax-NG and 1 µM Nexturastat A improves adenine base editing efficiency by up to 5.59-fold (e.g., ABCA4 correction for Stargardt disease). Optimize dosing schedules using time-course assays and measure indel frequencies via TIDE analysis to ensure compatibility .

Q. How do cytotoxicity profiles of Nexturastat A vary between primary human T cells and immortalized cell lines?

In primary T cells, Nexturastat A (0.5–1 µM) increases EMX1 editing by 1.68- to 1.76-fold without significant toxicity, whereas higher doses (>2.5 µM) reduce viability in HEK-293 cells. Use trypan blue exclusion and Annexin V assays to quantify apoptosis thresholds .

Data Contradiction Analysis

Q. Why do some studies report minimal off-target effects with Nexturastat A, while others note slight increases in mismatched sgRNA activity?

Discrepancies arise from experimental variables:

  • sgRNA design : Mismatched sgRNAs with >3 bp deviations show higher off-target rates.
  • Cell type : HT1080 cells exhibit greater off-target resilience than HeLa.
  • Detection methods : NGS (1% sensitivity) vs. flow cytometry (5% threshold). Standardize protocols using validated off-target prediction tools (e.g., Cas-OFFinder) .

Q. How can researchers reconcile conflicting reports on HDAC6’s role in BE3 expression?

HDAC6 knockout increases BE3 levels by 1.71-fold, but inhibitors like Nexturastat A achieve higher boosts (4.66-fold) due to off-target HDAC inhibition. Use isoform-specific inhibitors (e.g., Tubastatin A for HDAC6) and CRISPR-Cas9 knockouts to dissect isoform contributions .

Methodological Recommendations

  • Efficiency quantification : Normalize editing rates to untreated controls and report fold changes (e.g., 3.44-fold improvement at ABCA4-Site 2) .
  • Toxicity thresholds : Pre-screen cell lines with MTT assays to determine IC50 values .
  • Data reporting : Include raw NGS counts, editing windows, and statistical tests (e.g., two-tailed t-tests) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.